3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742660-40-6
VCID: VC11549639
InChI: InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H
SMILES:
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59 g/mol

3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride

CAS No.: 2742660-40-6

Cat. No.: VC11549639

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride - 2742660-40-6

Specification

CAS No. 2742660-40-6
Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
IUPAC Name 3-fluoro-3-(fluoromethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H
Standard InChI Key FRHVDNHESPPACH-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CF)F.Cl

Introduction

3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered significant attention in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of both a fluorine atom and a fluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. The incorporation of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and advanced materials.

Synthesis Methods

The synthesis of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. Common methods include the reaction of pyrrolidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.

In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production.

Medicinal Chemistry

3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes like dipeptidyl peptidase IV. The fluorine atoms enhance the compound's ability to interact with biological targets, potentially improving drug efficacy and stability.

Organic Synthesis

This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. The presence of fluorine and fluoromethyl groups allows for versatile chemical transformations, enabling the creation of diverse molecular structures.

Material Science

Fluorinated compounds like 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride are utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. These materials have applications in various industrial sectors.

Biological Activity and Metabolic Considerations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator